molecular formula C8H16ClN B8050050 Bicyclo[3.1.1]heptan-1-ylmethanamine hydrochloride

Bicyclo[3.1.1]heptan-1-ylmethanamine hydrochloride

Cat. No.: B8050050
M. Wt: 161.67 g/mol
InChI Key: FGPIXLPMYNGQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.1.1]heptan-1-ylmethanamine hydrochloride is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol. It is a derivative of bicyclo[3.1.1]heptane, featuring an amine group attached to the bicyclic structure, and is commonly used in scientific research and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with bicyclo[3.1.1]heptane as the starting material.

  • Functionalization: The bicyclic structure undergoes functionalization to introduce the amine group. This can be achieved through various methods, such as nucleophilic substitution reactions.

  • Hydrochloride Formation: The amine group is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides (Cl-, Br-) and strong acids are typically employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Halogenated derivatives and other substituted amines.

Scientific Research Applications

Bicyclo[3.1.1]heptan-1-ylmethanamine hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.

  • Biology: It is used in the study of biological systems and interactions with biomolecules.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bicyclo[3.1.1]heptan-1-ylmethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes.

Comparison with Similar Compounds

  • Bicyclo[3.1.1]heptane: The parent compound without the amine group.

  • Bicyclo[3.1.1]heptan-1-ol: A hydroxyl group instead of the amine group.

  • Bicyclo[3.1.1]heptan-1-ylmethanol hydrochloride: Similar structure with a hydroxyl group instead of the amine group.

Uniqueness: Bicyclo[3.1.1]heptan-1-ylmethanamine hydrochloride is unique due to its amine group, which provides different chemical reactivity and biological activity compared to its hydroxyl-containing analogs.

Properties

IUPAC Name

1-bicyclo[3.1.1]heptanylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-6-8-3-1-2-7(4-8)5-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPIXLPMYNGQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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